Potency Deficit: RKI-1313 vs. RKI-1447 in Biochemical Kinase Assays
RKI-1313 exhibits substantially reduced biochemical potency against ROCK1 and ROCK2 compared to its close structural analog, RKI-1447. While RKI-1447 inhibits both ROCK1 and ROCK2 with nanomolar potency, RKI-1313's IC50 values are in the micromolar range, confirming it as a 'much weaker analog' suitable for control experiments .
| Evidence Dimension | Biochemical Inhibitory Potency (ROCK1) |
|---|---|
| Target Compound Data | IC50 = 34 µM |
| Comparator Or Baseline | RKI-1447: IC50 = 14.5 nM |
| Quantified Difference | Approximately 2,300-fold less potent |
| Conditions | In vitro kinase activity assay |
Why This Matters
This potency gap is the foundational reason for RKI-1313's use as a negative control, as it lacks the potency to recapitulate the biological effects of RKI-1447 at comparable concentrations.
